N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251620-77-5
VCID: VC7484479
InChI: InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-19(13-25(14)20)29(27,28)26(18-7-5-16(21)6-8-18)12-15-3-2-4-17(22)11-15/h2-11,13H,12H2,1H3
SMILES: CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClFN4O2S
Molecular Weight: 430.88

N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251620-77-5

Cat. No.: VC7484479

Molecular Formula: C20H16ClFN4O2S

Molecular Weight: 430.88

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251620-77-5

Specification

CAS No. 1251620-77-5
Molecular Formula C20H16ClFN4O2S
Molecular Weight 430.88
IUPAC Name N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-19(13-25(14)20)29(27,28)26(18-7-5-16(21)6-8-18)12-15-3-2-4-17(22)11-15/h2-11,13H,12H2,1H3
Standard InChI Key VOCZFHKEEQFSTL-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Framework

The compound’s architecture centers on a triazolo[4,3-a]pyridine bicyclic system, a fusion of a triazole ring and a pyridine moiety. The triazole ring (positions 1, 2, 4) is annulated to the pyridine at positions 4 and 3-a, creating a planar, aromatic scaffold conducive to π-π stacking interactions . At position 6 of the pyridine ring, a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) is attached, serving as a hydrogen-bond donor/acceptor. Substituents include:

  • 3-Methyl group: Positioned at C3 of the triazolo-pyridine system, enhancing hydrophobicity.

  • N-(4-Chlorophenyl): A para-chlorinated benzene ring directly bonded to the sulfonamide nitrogen.

  • N-(3-Fluorobenzyl): A benzyl group with meta-fluorine substitution, linked via a methylene bridge to the sulfonamide nitrogen .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC20H16ClFN4O2S\text{C}_{20}\text{H}_{16}\text{ClFN}_4\text{O}_2\text{S}
Molecular Weight430.9 g/mol
Halogen ContentCl (8.2%), F (4.4%)
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide involves multi-step organic reactions, typically proceeding as follows:

Step 1: Pyridine Intermediate Preparation
6-Chloro-3-methyl- triazolo[4,3-a]pyridine is synthesized via cyclocondensation of 2-hydrazinopyridine derivatives with acetyl chloride, followed by oxidative ring closure .

Step 2: Sulfonylation
The chlorinated intermediate reacts with sulfonating agents (e.g., chlorosulfonic acid) to yield 6-chlorosulfonyl-3-methyl- triazolo[4,3-a]pyridine.

Step 3: Amine Coupling
The chlorosulfonyl group undergoes nucleophilic substitution with N-(4-chlorophenyl)-N-(3-fluorobenzyl)amine. This step requires polar aprotic solvents (e.g., dimethylformamide) and bases like triethylamine to scavenge HCl .

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
1Acetyl chloride, 110°C, 6h72
2ClSO3_3H, DCM, 0°C, 2h65
3Amine, DMF, Et3_3N, 60°C, 12h58

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Structural confirmation employs 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and LC-MS . Key spectral signatures include:

  • 1H^1\text{H}-NMR (DMSO-d6d_6): δ 8.72 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 4.85 (s, 2H, CH2_2), 2.51 (s, 3H, CH3_3) .

  • LC-MS: [M+H]+^+ at m/z 431.3, with isotopic clusters confirming Cl/F presence .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic systems. Solubility enhances in DMSO (≥50 mg/mL), making it suitable for in vitro assays. Stability studies indicate degradation <5% after 48h at 25°C in pH 7.4 buffer, suggesting robustness in biological matrices .

Crystallography and Conformational Analysis

X-ray diffraction data for analogous triazolo-pyridines reveal a nearly planar bicyclic core (dihedral angle <10° between triazole and pyridine). The sulfonamide group adopts a staggered conformation relative to the pyridine ring, minimizing steric clash .

Compound VariantPfDHFR IC50_{50} (nM)Hepatic Stability (t1/2_{1/2}, min)
3-Methyl, 4-Cl, 3-F-Bn18 ± 242 ± 5
3-H, 4-Cl, 4-F-Bn54 ± 728 ± 3

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